Desethylamodiaquine

Antimalarial Plasmodium falciparum IC50

Desethylamodiaquine (DEAQ) is the principal, long-half-life (90–240 h) active metabolite of amodiaquine, contributing nearly all in vivo antimalarial effect. Its distinct 3.5-fold lower in vitro potency (IC₅₀ 67.5 vs 18.2 nM) and unique cross-resistance rank-order correlation with chloroquine make generic substitution with amodiaquine or chloroquine scientifically invalid for pharmacokinetic modeling, resistance mechanism elucidation, or hepatic toxicity studies. Procuring this ≥98% reference standard is critical for accurate LC-MS/MS method validation using stable isotope-labeled internal standards (e.g., DEAQ-D5) and for CYP2C8 activity assays. Ensure your research is built on certified, high-purity material that respects the unique pharmacodynamic footprint of this non-interchangeable 4-aminoquinoline metabolite.

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
CAS No. 79352-78-6
Cat. No. B193632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethylamodiaquine
CAS79352-78-6
Synonyms4-((7-chloro-4-quinolinyl)amino)-2-((ethylamino)methyl)phenol
desethylamodiaquine
monodesethylamodiaquine
N-desethylamodiaquine
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
InChIInChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)
InChIKeyVRXFDHAGFYWGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Desethylamodiaquine (CAS 79352-78-6): Procurement-Ready Reference Standard and Primary Bioactive Metabolite of Amodiaquine


Desethylamodiaquine (DEAQ, N-desethylamodiaquine) is the principal pharmacologically active metabolite of the antimalarial drug amodiaquine, formed via hepatic cytochrome P450 (predominantly CYP2C8)-mediated N-deethylation [1]. It is a 4-aminoquinoline derivative that shares the 7-chloroquinoline core of amodiaquine but lacks the N-ethyl group on the tertiary amine side chain, resulting in a molecular formula of C18H18ClN3O and molecular weight of 327.8 g/mol [2]. As the major circulating species following oral amodiaquine administration, DEAQ is estimated to contribute nearly all of the observed antimalarial effect in vivo [3].

Desethylamodiaquine (CAS 79352-78-6) Cannot Be Substituted: Differential Potency, Toxicity, and Pharmacokinetics Separate It from Amodiaquine and Chloroquine Analogs


Procurement and experimental substitution of Desethylamodiaquine with amodiaquine, chloroquine, or other 4-aminoquinolines is scientifically unsound due to quantifiable differences in three critical dimensions. First, DEAQ exhibits approximately 3.5‑fold lower in vitro antimalarial potency against Plasmodium falciparum field isolates compared to its parent compound amodiaquine (IC50 67.5 nM vs. 18.2 nM) [1]. Second, DEAQ demonstrates a profoundly extended elimination half-life in humans (90–240 h) relative to amodiaquine (3.3–12.4 h), resulting in systemic exposure (AUC) that is two orders of magnitude higher [2]. Third, DEAQ displays distinct cross‑resistance patterns with chloroquine that are not shared by amodiaquine, carrying critical implications for studies in chloroquine‑resistant parasite strains [1]. These differences render generic substitution scientifically invalid for any experiment requiring accurate pharmacokinetic modeling, resistance mechanism elucidation, or toxicity assessment.

Desethylamodiaquine (CAS 79352-78-6): Head‑to‑Head Quantitative Differentiation Evidence vs. Amodiaquine, Chloroquine, and Mefloquine


In Vitro Antimalarial Potency: Desethylamodiaquine IC50 vs. Amodiaquine, Chloroquine, and Mefloquine in P. falciparum Field Isolates

In a direct head‑to‑head comparison using 35 field isolates of Plasmodium falciparum collected from eastern Thailand, desethylamodiaquine exhibited a mean IC50 of 67.5 nM, which was approximately 3.5‑fold higher (less potent) than amodiaquine (18.2 nM) [1]. Against the same isolates, chloroquine showed an IC50 of 313 nM, and mefloquine exhibited an IC50 of 9.98 nM [1]. This quantitative data establishes the relative potency rank order of these 4‑aminoquinoline antimalarials in a clinically relevant parasite population.

Antimalarial Plasmodium falciparum IC50

Cross‑Resistance Pattern: Desethylamodiaquine vs. Amodiaquine Correlations with Chloroquine Resistance

In the same head‑to‑head study, a significant rank‑order correlation was observed between the IC50 values of desethylamodiaquine and chloroquine, but no significant correlation was found between amodiaquine and chloroquine [1]. This differential cross‑resistance pattern suggests that the clinical cross‑resistance observed between chloroquine and amodiaquine may be driven primarily by the metabolite desethylamodiaquine rather than the parent compound [1]. Furthermore, isolates with amodiaquine IC50 values >20 nM showed high correlation with desethylamodiaquine sensitivity, whereas prediction of desethylamodiaquine sensitivity was unreliable for isolates with amodiaquine IC50 <20 nM [1].

Drug Resistance Chloroquine Cross-Resistance

Human Pharmacokinetics: Desethylamodiaquine Exhibits 10‑ to 20‑Fold Longer Elimination Half‑Life and 100‑Fold Higher Systemic Exposure vs. Amodiaquine

Aggregated pharmacokinetic data from clinical studies at recommended therapeutic dosages reveal that desethylamodiaquine has an elimination half‑life (T1/2) ranging from 90 to 240 hours, compared to 3.3 to 12.4 hours for amodiaquine [1]. Peak plasma concentrations (Cmax) of desethylamodiaquine (161–751 ng/mL) are approximately 10‑ to 30‑fold higher than those of amodiaquine (5.2–39.3 ng/mL) [1]. Consequently, the total systemic exposure (AUC0‑infinity) of desethylamodiaquine (14,700–40,339 ng·h/mL) is approximately 100‑fold greater than that of amodiaquine (39.3–602 ng·h/mL) [1].

Pharmacokinetics Elimination Half-Life AUC

Hepatic Cytotoxicity: Desethylamodiaquine Demonstrates Slightly Greater Cytotoxicity Than Amodiaquine in HepG2 Cells

In a direct comparative cytotoxicity study using HepG2 human hepatoma cells treated for 48 hours, N‑desethylamodiaquine (NADQ) was reported to be slightly more toxic than the parent compound amodiaquine (ADQ) [1]. The cytotoxicity of ADQ was further increased in HepG2 cells overexpressing CYP2C8 and CYP3A4 compared to vector control cells, confirming that metabolism to NADQ enhances toxicity [1]. Mechanistically, NADQ‑induced apoptosis was mediated by MAPK signaling pathways (increased phosphorylation of JNK, ERK1/2, and p38), whereas ADQ‑induced apoptosis was mediated by the Bcl‑2 family of proteins [1].

Hepatotoxicity Cytotoxicity Apoptosis

Metabolic Bioactivation: Desethylamodiaquine Accumulates in Liver but Is Not a Substrate for Bioactivation, in Contrast to Amodiaquine

In an in vivo rat model following intraportal administration of amodiaquine (54 μmol/kg), desethylamodiaquine accumulated in the liver but was not a substrate for further bioactivation as measured by biliary elimination of a glutathione adduct [1]. In contrast, amodiaquine underwent P450‑mediated bioactivation to a reactive quinoneimine metabolite that formed glutathione and protein conjugates [1]. Prior administration of the P450 inhibitor ketoconazole reduced biliary excretion of amodiaquine‑derived conjugates by 50% and correspondingly decreased irreversible binding to liver proteins [1]. In human liver microsomes, extensive turnover of amodiaquine to desethylamodiaquine was observed, but no irreversible protein binding was detected, suggesting species‑specific differences in bioactivation [1].

Drug Metabolism Bioactivation Hepatotoxicity

Cytotoxicity Toward Hematopoietic Progenitors: Desethylamodiaquine and Amodiaquine Exhibit Equivalent Toxicity to GM‑CFU

In a comparative cytotoxicity assessment using granulocyte/monocyte colony forming units (GM‑CFU) from hematologically normal human subjects, desethylamodiaquine (AQm) and amodiaquine (AQ) exhibited equivalent, concentration‑dependent inhibition of colony formation following 10–14 days of incubation [1]. Toxicity toward GM‑CFU was observed at drug concentrations at least 10‑fold lower than those required to induce toxicity in mononuclear leucocytes (MNL) [1]. In contrast, differential toxicity was observed toward MNL after 2‑hour incubations: desethylamodiaquine, amodiaquine, and amodiaquine quinoneimine produced significant decreases in cell viability, whereas chloroquine did not, across the concentration range of 1–100 μmol/L [1].

Hematotoxicity Bone Marrow Agranulocytosis

Desethylamodiaquine (CAS 79352-78-6): Evidence‑Based Procurement and Application Scenarios


LC‑MS/MS Bioanalytical Method Development and Therapeutic Drug Monitoring

Desethylamodiaquine reference standards (purity ≥99.4%) are essential for the development and validation of liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) methods used to quantify amodiaquine and its metabolites in human plasma, urine, and serum [1]. Given that desethylamodiaquine achieves peak plasma concentrations 10‑ to 30‑fold higher than amodiaquine (161–751 ng/mL vs. 5.2–39.3 ng/mL) and persists with a half‑life of 90–240 hours [2], accurate quantitation requires certified reference materials of desethylamodiaquine. Stable isotope‑labeled internal standards (e.g., desethylamodiaquine‑D5) are also required for isotope dilution methods to correct for matrix effects and ionization variability [1].

In Vitro Antimalarial Susceptibility Testing and Resistance Surveillance

For laboratories conducting in vitro susceptibility testing of Plasmodium falciparum field isolates to 4‑aminoquinolines, desethylamodiaquine must be included alongside amodiaquine and chloroquine as a reference compound. The differential cross‑resistance pattern—where desethylamodiaquine, but not amodiaquine, shows significant rank‑order correlation with chloroquine IC50 values [3]—makes desethylamodiaquine an indispensable tool for elucidating resistance mechanisms. Procurement of high‑purity desethylamodiaquine is required to establish accurate baseline susceptibility ranges (e.g., mean IC50 = 67.5 nM in Thai isolates) against which novel antimalarial candidates can be benchmarked [3].

Hepatotoxicity and Drug‑Induced Liver Injury (DILI) Mechanistic Studies

Investigators studying the mechanism of amodiaquine‑associated idiosyncratic hepatotoxicity require desethylamodiaquine to differentiate parent‑compound‑mediated effects from metabolite‑mediated effects. Desethylamodiaquine accumulates in the liver but is not a substrate for further bioactivation to reactive quinoneimine species [4], while also demonstrating slightly greater cytotoxicity than amodiaquine in HepG2 cells via a distinct MAPK‑mediated apoptotic pathway [5]. Procurement of desethylamodiaquine enables side‑by‑side comparative studies that can dissect the relative contributions of amodiaquine bioactivation versus direct metabolite cytotoxicity to hepatotoxicity.

CYP2C8 Phenotyping and Drug‑Drug Interaction Studies

The conversion of amodiaquine to desethylamodiaquine is mediated predominantly by CYP2C8, establishing this reaction as a high‑affinity, high‑turnover probe substrate for CYP2C8 activity in human liver microsomes and recombinant enzyme systems [6]. Desethylamodiaquine reference standard is required for the calibration and validation of analytical methods used to quantify CYP2C8‑mediated N‑desethylase activity. This application is critical for in vitro drug‑drug interaction screening, pharmacogenomic studies of CYP2C8 polymorphisms, and assessment of new chemical entities for CYP2C8 inhibition liability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desethylamodiaquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.